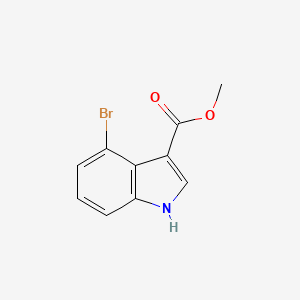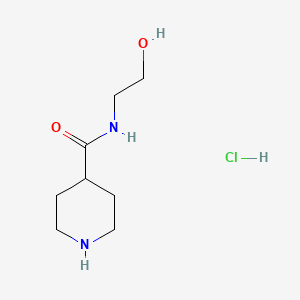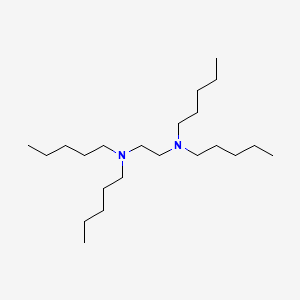![molecular formula C8H9NO6 B3045178 Butanoic acid, 4-[(2,5-dioxo-1-pyrrolidinyl)oxy]-4-oxo- CAS No. 102696-21-9](/img/structure/B3045178.png)
Butanoic acid, 4-[(2,5-dioxo-1-pyrrolidinyl)oxy]-4-oxo-
説明
“Butanoic acid, 4-[(2,5-dioxo-1-pyrrolidinyl)oxy]-4-oxo-” is a chemical compound with the molecular formula C8H9NO6 . It contains a maleimide group and a terminal carboxylic acid . The compound is also known by its IUPAC name, "4-[(2,5-dioxo-1-pyrrolidinyl)oxy]-4-oxobutanoic acid" .
Molecular Structure Analysis
The molecular structure of “Butanoic acid, 4-[(2,5-dioxo-1-pyrrolidinyl)oxy]-4-oxo-” is represented by the SMILES notation: O=C1N(OC(=O)CCC(=O)O)C(=O)CC1 . The compound has an average mass of 215.160 Da and a monoisotopic mass of 215.042984 Da .Physical And Chemical Properties Analysis
The compound has a molecular weight of 215.16 g/mol. The melting point is reported to be between 102-104°C . The compound’s InChI code is 1S/C8H11NO4/c10-6-3-4-7(11)9(6)5-1-2-8(12)13/h1-5H2,(H,12,13) .科学的研究の応用
Supramolecular Synthons in Crystals
- Crystal Structure Analysis : A study explored the crystal structure of compounds related to butanoic acid, like 4-Oxo-4-(pyridin-2-ylamino)butanoic acid. This research highlighted the formation of one-dimensional helical columns and two-dimensional architecture in the crystal structure, facilitated by various hydrogen bonding interactions (PrakashShet et al., 2018).
Molecular and Crystal Structure Studies
- Molecular Structure Insights : Another study focused on the molecular and crystal structure of a similar compound, 4-oxo-4-(pyridin-3-ylamino)butanoic acid. It highlighted the significance of hydrogen bonding in forming complex molecular structures (Naveen et al., 2016).
Nanofluidic Device Applications
- Optical Gating of Synthetic Ion Channels : Research involving 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid demonstrated its use in optical gating of nanofluidic devices. This application can be significant in light-induced controlled release, sensing, and information processing (Ali et al., 2012).
Spectroelectrochemistry Applications
- IR-detectable Metal–Carbonyl Tracers : A study on the complexes of W(CO)5 with derivatives of butanoic acid for developing IR-detectable metal–carbonyl tracers showcased their potential in labelling amino acids and in bioconjugation applications (Kowalski et al., 2009).
Chemical Synthesis and Biological Activity
- Synthesis of Heterocyclic Compounds : Research involving 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the preparation of new heterocyclic compounds demonstrated its utility in synthesizing compounds with potential biological activity (Sayed et al., 2003).
特性
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO6/c10-5-1-2-6(11)9(5)15-8(14)4-3-7(12)13/h1-4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZGLTYKKZKGLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60436902 | |
| Record name | Butanoic acid, 4-[(2,5-dioxo-1-pyrrolidinyl)oxy]-4-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
102696-21-9 | |
| Record name | Butanoic acid, 4-[(2,5-dioxo-1-pyrrolidinyl)oxy]-4-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Benzaldehyde, 4,4'-[1,4-phenylenebis(methyleneoxy)]bis[3-methoxy-](/img/structure/B3045105.png)





